molecular formula C11H12N2O4 B13999197 (E)-2-Diazonio-1-(3,4,5-trimethoxyphenyl)ethen-1-olate CAS No. 7702-09-2

(E)-2-Diazonio-1-(3,4,5-trimethoxyphenyl)ethen-1-olate

Cat. No.: B13999197
CAS No.: 7702-09-2
M. Wt: 236.22 g/mol
InChI Key: IVHDSQGXPDWBED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-Diazonio-1-(3,4,5-trimethoxyphenyl)ethen-1-olate is a chemical compound that belongs to the class of diazonium compounds. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound’s structure includes a trimethoxyphenyl group, which is a phenyl ring substituted with three methoxy groups (-OCH₃) at the 3, 4, and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Diazonio-1-(3,4,5-trimethoxyphenyl)ethen-1-olate typically involves the diazotization of an aromatic amine precursor. The general steps include:

    Aromatic Amine Precursor: Starting with 3,4,5-trimethoxyaniline.

    Diazotization Reaction: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

    Formation of Ethen-1-olate: The diazonium salt is then reacted with an appropriate reagent to form the ethen-1-olate structure.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale diazotization reactions under controlled conditions to ensure safety and yield. The process may include:

  • Continuous flow reactors to handle the exothermic nature of diazotization.
  • Use of stabilizing agents to prevent decomposition of the diazonium salt.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Diazonio-1-(3,4,5-trimethoxyphenyl)ethen-1-olate can undergo various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, or cyanides.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.

Common Reagents and Conditions

    Substitution: Reagents like potassium iodide, copper(I) chloride, or sodium hydroxide.

    Coupling: Phenols or aromatic amines in alkaline conditions.

    Reduction: Reducing agents like sodium sulfite or stannous chloride.

Major Products Formed

    Substitution: Halogenated, hydroxylated, or cyanated aromatic compounds.

    Coupling: Azo dyes with vibrant colors.

    Reduction: 3,4,5-trimethoxyaniline.

Scientific Research Applications

(E)-2-Diazonio-1-(3,4,5-trimethoxyphenyl)ethen-1-olate has various applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of azo dyes.

    Biology: Potential use in labeling and detection of biomolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-2-Diazonio-1-(3,4,5-trimethoxyphenyl)ethen-1-olate involves the reactivity of the diazonium group. The diazonium group can act as an electrophile, facilitating substitution and coupling reactions. The trimethoxyphenyl group may influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Benzene Diazonium Chloride: A simpler diazonium compound used in similar reactions.

    4-Nitrobenzenediazonium Tetrafluoroborate: Another diazonium compound with different substituents affecting its reactivity.

Uniqueness

(E)-2-Diazonio-1-(3,4,5-trimethoxyphenyl)ethen-1-olate is unique due to the presence of the trimethoxyphenyl group, which can affect its electronic properties and reactivity compared to other diazonium compounds.

Properties

CAS No.

7702-09-2

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

2-diazo-1-(3,4,5-trimethoxyphenyl)ethanone

InChI

InChI=1S/C11H12N2O4/c1-15-9-4-7(8(14)6-13-12)5-10(16-2)11(9)17-3/h4-6H,1-3H3

InChI Key

IVHDSQGXPDWBED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.